chemical properties of cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride
chemical properties of cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride
An In-depth Technical Guide: cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride: A Core Building Block for Advanced Chemical Synthesis
Abstract
This technical guide provides an in-depth analysis of cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride (CAS No: 59234-48-9), a pivotal intermediate in modern organic and medicinal chemistry. The piperidine scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous pharmaceuticals.[1][2] This document elucidates the compound's structural features, physicochemical properties, spectroscopic signature, and synthetic pathways. Furthermore, it explores the molecule's reactivity and highlights its application as a versatile building block for complex, biologically active molecules, supported by detailed experimental protocols and safety guidelines for researchers and drug development professionals.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic motifs in the pharmaceutical industry, found in over a hundred commercially available drugs.[1][2] Its saturated, three-dimensional structure provides a robust scaffold that allows for precise spatial orientation of functional groups, enabling complex and specific interactions with biological targets that are often inaccessible to flat, aromatic systems.[2]
cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride emerges as a particularly valuable derivative. Its defined cis-stereochemistry and bifunctional nature—possessing a secondary amine and two reactive ester groups—make it a highly versatile precursor for a wide range of synthetic targets, from alkaloids to novel therapeutic agents.[3] Its utility is prominently demonstrated in the synthesis of norlobelane analogues, which are potent inhibitors of the vesicular monoamine transporter (VMAT2), a key target in neurological research.[4] This guide serves as a comprehensive resource for understanding and effectively utilizing this key synthetic intermediate.
Physicochemical and Structural Properties
The hydrochloride salt form of cis-dimethyl piperidine-2,6-dicarboxylate enhances its stability and modulates its solubility, making it a convenient material for storage and handling in a laboratory setting.[5]
| Property | Value | Reference |
| CAS Number | 59234-48-9 | [5][6] |
| Molecular Formula | C₉H₁₆ClNO₄ | [5][6] |
| Molecular Weight | 237.68 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid | Inferred from[7] |
| Storage | Sealed in a dry place at room temperature | [5] |
The structural integrity of this molecule is defined by the piperidine ring adopting a stable chair conformation. In this conformation, the two bulky methoxycarbonyl substituents at the C-2 and C-6 positions preferentially occupy equatorial positions to minimize steric strain, a key factor dictating the molecule's reactivity and the stereochemical outcome of subsequent transformations.[7][8]
Caption: 2D Structure of cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound, with NMR being the most powerful tool for elucidating its specific cis-stereochemistry.
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¹H NMR Spectroscopy : The proton spectrum is expected to show distinct signals. The methoxy protons (-OCH₃) will appear as a sharp singlet around 3.7 ppm.[9] The protons at C-2 and C-6, being chemically equivalent due to the molecule's symmetry, will appear as a multiplet. The coupling constants observed for the ring protons are diagnostic of the chair conformation and the cis relationship of the substituents.
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¹³C NMR Spectroscopy : The carbon spectrum will confirm the presence of all nine unique carbon atoms. Key signals include the carbonyl carbon of the ester groups (~172 ppm), the carbons at C-2 and C-6 attached to the esters (~52 ppm), and the methyl carbon of the ester (~52 ppm).[3][9]
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Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the functional groups. Characteristic absorption bands include a strong C=O stretch for the ester groups around 1735 cm⁻¹, and broad N-H stretching vibrations for the secondary ammonium salt in the 2700-3300 cm⁻¹ region.[3][10]
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Mass Spectrometry (MS) : Mass spectral analysis will show the molecular ion peak corresponding to the free base (C₉H₁₅NO₄) upon loss of HCl, confirming the molecular weight.
Synthesis and Purification Workflow
The most reliable and high-yielding synthesis of cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride begins with commercially available pyridine-2,6-dicarboxylic acid.[3][4] The process involves a two-step sequence of esterification followed by a stereoselective hydrogenation.
Caption: General synthetic workflow for cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride.
Experimental Protocol: Synthesis
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Step 1: Esterification of Pyridine-2,6-dicarboxylic acid.
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Suspend pyridine-2,6-dicarboxylic acid (1 eq.) in absolute methanol (MeOH).
-
Carefully add concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as a catalyst.[3][4] The use of HCl is convenient as it directly forms the hydrochloride salt of the product.
-
Heat the mixture to reflux for 12-24 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude dimethyl pyridine-2,6-dicarboxylate salt. This crude product is often used directly in the next step.[3]
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-
Step 2: Hydrogenation to cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride.
-
Dissolve the crude diester salt from Step 1 in water or methanol.
-
Transfer the solution to a hydrogenation apparatus.
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% w/w).
-
Pressurize the vessel with hydrogen gas (H₂) to approximately 50 psi and stir vigorously at room temperature for 14-24 hours.[4] The hydrogenation of the pyridine salt substrate is the key to achieving high cis-diastereoselectivity.
-
Upon completion, carefully vent the hydrogen and purge the system with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure cis-isomer.[4]
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Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The secondary amine, once neutralized, and the two ester groups can be selectively manipulated to build molecular complexity.
Caption: Key synthetic transformations of the title compound.
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Reactions at the Nitrogen Center : Before reaction, the hydrochloride salt must be neutralized with a base (e.g., K₂CO₃, NaHCO₃) to yield the free secondary amine.[3] This free amine is a nucleophile that readily undergoes:
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N-Protection : Reaction with protecting group reagents like benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc₂O) provides stable, N-protected intermediates. This is a crucial step to prevent unwanted side reactions during subsequent modifications of the ester groups.[3][4]
-
N-Alkylation/Arylation : The amine can be alkylated or used in coupling reactions to introduce further diversity.
-
-
Reactions of the Ester Groups : The two ester functionalities are gateways to other important functional groups.
-
Reduction to Alcohols : Strong reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) will reduce both esters to the corresponding primary alcohols, yielding cis-piperidine-2,6-dimethanol.[4] This diol is a valuable precursor for ligands and other complex structures.
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Reduction to Aldehydes : Under carefully controlled conditions, reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures can selectively reduce the esters to aldehydes, forming cis-piperidine-2,6-dicarboxaldehyde.[4] This dialdehyde is highly reactive and useful in reactions like Wittig olefination to build carbon-carbon bonds.[4]
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Safety, Handling, and Storage
| Guideline | Recommendation |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[12][14] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[11][12] |
| Fire Safety | While the hydrochloride salt is a solid, related free bases can be flammable. Keep away from heat, sparks, and open flames. Use appropriate extinguishing media like dry chemical, CO₂, or alcohol-resistant foam.[12][13] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] |
| Incompatibilities | Avoid contact with strong oxidizing agents and strong acids (beyond its salt form).[15] |
Ingestion or inhalation may cause irritation or burns to the respiratory and digestive tracts.[11][15] In case of exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
cis-Dimethyl piperidine-2,6-dicarboxylate hydrochloride is more than just a chemical; it is a strategic tool for the synthesis of complex molecules with significant potential in pharmacology and materials science. Its well-defined stereochemistry, coupled with the versatile reactivity of its functional groups, provides a reliable and efficient starting point for multi-step synthetic campaigns. By understanding its fundamental chemical properties, synthesis, and reactivity as detailed in this guide, researchers can confidently leverage this building block to accelerate innovation in drug discovery and beyond.
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Hartung, J., Stapf, G., & Bergsträsser, U. (2010). Dimethyl cis-4-hydroxymethylpiperidine-2,6-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1013. Retrieved from [Link]
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DeMong, D. E., & Williams, R. M. (1998). Enzymatic Route to Chiral, Nonracemic cis-2,6- and cis,cis-2,4,6-Substituted Piperidines. Synthesis of (+)-Dihydropinidine and Dendrobate Alkaloid (+)-241D. The Journal of Organic Chemistry, 63(8), 2659–2666. Retrieved from [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(2), 2228-2280. Retrieved from [Link]
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Reddy, P. V., & Crooks, P. A. (2006). Efficient synthesis of cis-2,6-di-(2-quinolylpiperidine). Tetrahedron Letters, 47(39), 6951-6953. Retrieved from [Link]
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2,6-Dimethylpiperidine, predominantly cis.
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Kabilan, S., et al. (2011). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Journal of Saudi Chemical Society, 15(4), 329-338. Retrieved from [Link]
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Kumar, R., & Singh, R. (2014). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research in Chemical Sciences, 4(2), 1-5. Retrieved from [Link]
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